molecular formula C18H23FN4O3S B2770827 5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine CAS No. 2380170-42-1

5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine

Cat. No. B2770827
CAS RN: 2380170-42-1
M. Wt: 394.47
InChI Key: SCKOSFMPEZUREV-UHFFFAOYSA-N
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Description

Compounds like this one, which contain fluorine and pyrimidine rings, are often used in medicinal chemistry due to the unique properties of fluorine . The methoxy group and the sulfonylpiperazinyl group could potentially contribute to the compound’s solubility and binding affinity to biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the attachment of the sulfonylpiperazinyl and methoxy groups . The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography . Computational methods, such as density functional theory (DFT), could also be used to predict the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined experimentally . These properties would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound is designed to inhibit a particular enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, many fluorinated compounds are relatively stable and non-reactive, but some can be toxic or environmentally hazardous .

Future Directions

Future research on this compound could involve further optimization of its structure to improve its efficacy and selectivity for its biological target . Additionally, more studies could be conducted to better understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

5-fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-12-9-15(26-4)16(10-13(12)2)27(24,25)23-7-5-22(6-8-23)18-17(19)14(3)20-11-21-18/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKOSFMPEZUREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine

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